

"Octadecanedioic Acid Mono-L-carnitine Ester" mechanism of action in fatty acid metabolism

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Compound of Interest

Compound Name: *Octadecanedioic Acid Mono-L-carnitine Ester*

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An In-Depth Technical Guide to the Mechanism of Action of **Octadecanedioic Acid Mono-L-carnitine Ester** in Fatty Acid Metabolism

Introduction

Octadecanedioic acid mono-L-carnitine ester is a synthetic molecule combining octadecanedioic acid, a C18 α,ω -dicarboxylic acid, with L-carnitine.[1][2][3] While noted for its application as a cationic lipid in the formation of lipid nanoparticles (LNPs), its structure suggests a profound, targeted role in cellular bioenergetics, specifically within fatty acid metabolism.[4] This technical guide delineates the proposed mechanism of action by which this ester conjugate is metabolized, focusing on its interaction with mitochondrial transport machinery and subsequent catabolism via β -oxidation. This document is intended for researchers, scientists, and drug development professionals investigating novel metabolic modulators.

Background: Fatty Acid and Dicarboxylic Acid Metabolism

The L-Carnitine Shuttle and Mitochondrial β -Oxidation

The primary pathway for fatty acid catabolism is mitochondrial β -oxidation. Long-chain fatty acids (LCFAs) are activated to acyl-CoA esters in the cytoplasm but cannot directly cross the

inner mitochondrial membrane.[5] Their transport is mediated by the carnitine shuttle, a system comprising three key components:[6][7][8]

- Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to acylcarnitine esters.[6][8][9]
- Carnitine-Acylcarnitine Translocase (CACT): An antiporter in the inner mitochondrial membrane, CACT facilitates the entry of acylcarnitines into the matrix in exchange for free carnitine.[6][7]
- Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the process, converting acylcarnitines back to acyl-CoAs and releasing free carnitine.[6][8]

The regenerated acyl-CoA then enters the β -oxidation spiral, yielding acetyl-CoA for the TCA cycle.[10]

Dicarboxylic Acid (DCA) Metabolism

Dicarboxylic acids are metabolites formed from the ω -oxidation of monocarboxylic fatty acids, a process that occurs in the endoplasmic reticulum.[11][12][13] This pathway becomes more active when mitochondrial β -oxidation is impaired or overloaded.[11] The subsequent breakdown of DCAs occurs primarily via β -oxidation within peroxisomes.[11][14][15] However, mitochondria also contribute to DCA degradation, a process that is notably efficient for medium-chain DCAs.[11][16] The transport of long-chain DCAs into the mitochondrial matrix is considered a rate-limiting step, potentially hindering their efficient use as a fuel source.[11]

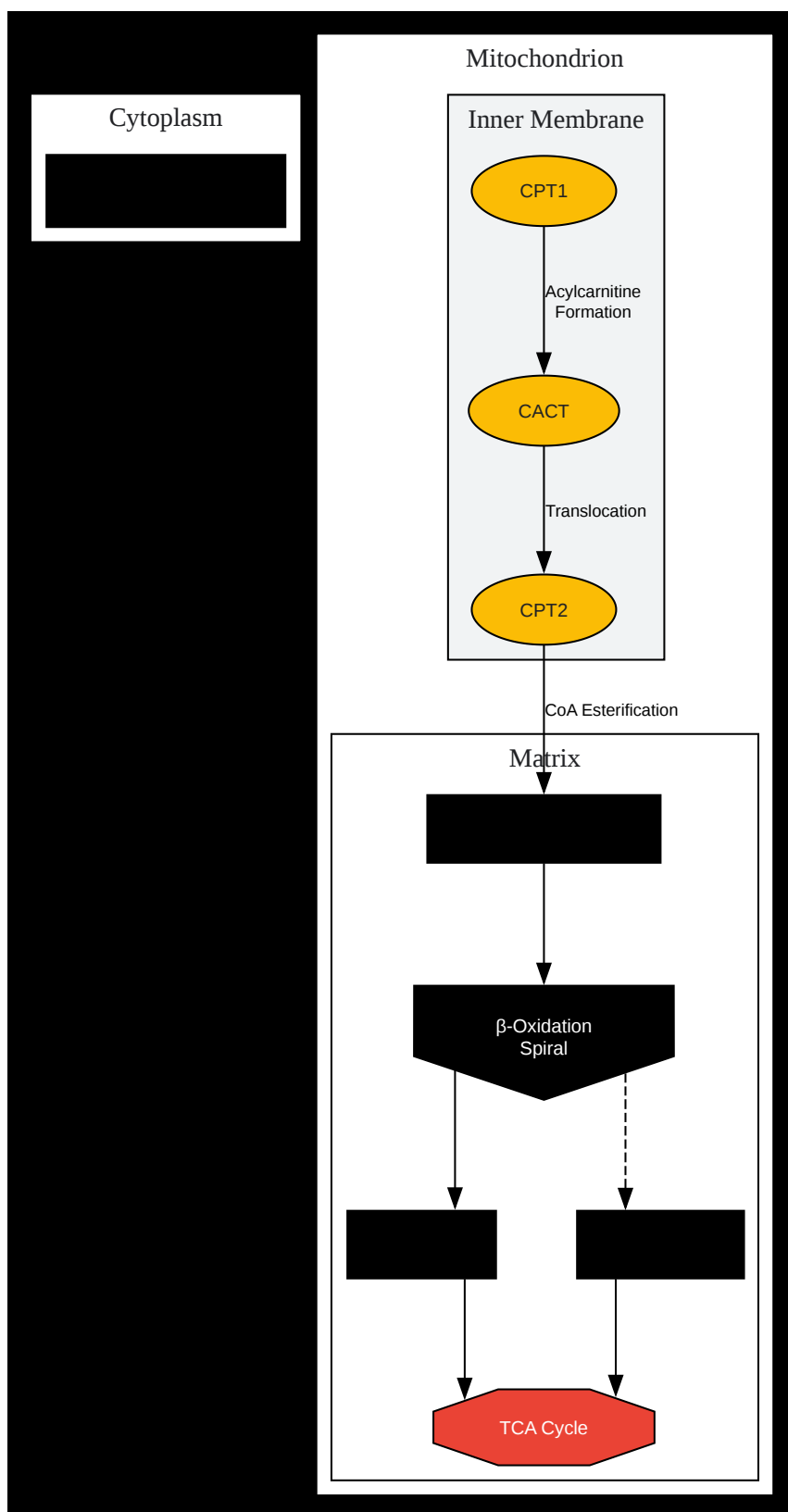
Proposed Mechanism of Action

The esterification of octadecanedioic acid to L-carnitine creates a hybrid molecule designed to leverage the efficiency of the carnitine shuttle for mitochondrial delivery. The proposed mechanism involves the molecule acting as a "Trojan horse," bypassing the inefficient transport of free dicarboxylic acids into the mitochondria.

The key steps are as follows:

- **Cellular Uptake:** The molecule enters the cell, likely through organic cation transporters that recognize the L-carnitine moiety.
- **Mitochondrial Transport:** In the cytoplasm, the **octadecanedioic acid mono-L-carnitine ester** is recognized by CPT1 on the outer mitochondrial membrane. It is then transported across the inner mitochondrial membrane by CACT.
- **Matrix Re-esterification:** Within the mitochondrial matrix, CPT2 cleaves the ester bond, releasing free L-carnitine and forming octadecanedioyl-CoA.
- **β -Oxidation:** The activated dicarboxylic acid, octadecanedioyl-CoA, is now available for β -oxidation. The process can proceed from either carboxyl end. Each spiral of β -oxidation shortens the chain by two carbons, producing acetyl-CoA.
- **Anaplerotic Product Formation:** Unlike monocarboxylic fatty acids which are completely oxidized to acetyl-CoA, the final cycle of β -oxidation of a dicarboxylic acid yields succinyl-CoA, an anaplerotic substrate that replenishes TCA cycle intermediates.[\[16\]](#)

This mechanism suggests that the compound could serve as an efficient, mitochondrially-targeted fuel source, capable of providing both acetyl-CoA for energy production and succinyl-CoA for TCA cycle replenishment.



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Caption: Proposed metabolic pathway of **Octadecanedioic Acid Mono-L-carnitine Ester**.

Quantitative Data Presentation

Specific experimental data on the metabolic effects of **Octadecanedioic Acid Mono-L-carnitine Ester** are not widely published. The following table represents hypothetical but expected results from a Seahorse XF Extracellular Flux Analyzer experiment, designed to measure the impact on cellular respiration. The data illustrates how the compound could enhance fatty acid oxidation-dependent respiration.

Parameter	Control (Vehicle)	Octadecanedioic Acid Mono-L-carnitine Ester (50 μ M)	Etomoxir (40 μ M) + Compound	Description
Basal OCR (pmol/min)	120.5 \pm 8.2	175.3 \pm 10.1	125.8 \pm 7.9	Baseline oxygen consumption rate.
FAO-linked OCR (pmol/min)	35.1 \pm 4.5	89.9 \pm 9.3	38.2 \pm 5.1	Respiration dependent on exogenous fatty acid oxidation.
Maximal Respiration (pmol/min)	250.7 \pm 15.6	340.2 \pm 20.5	255.4 \pm 16.2	Maximum OCR achieved after FCCP injection.
Spare Respiratory Capacity (%)	108%	94%	103%	(Maximal Respiration / Basal OCR) - 1.

OCR: Oxygen Consumption Rate. Data are presented as mean \pm standard deviation. Etomoxir is an irreversible inhibitor of CPT1, used to confirm the role of the carnitine shuttle.

Experimental Protocols

Protocol: Measurement of Fatty Acid Oxidation via Extracellular Flux Analysis

This protocol uses a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time indicator of mitochondrial respiration fueled by the compound of interest. [\[17\]](#)

Materials:

- Seahorse XF Cell Culture Microplates
- Seahorse XF Analyzer and consumables
- Assay Medium: Seahorse XF Base Medium supplemented with 0.5 mM L-carnitine and 2.5 mM glucose.[\[17\]](#)
- Substrate: **Octadecanedioic Acid Mono-L-carnitine Ester**
- Controls: Vehicle (e.g., DMSO), Etomoxir (CPT1 inhibitor)
- Mitochondrial Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Methodology:

- Cell Seeding: Seed cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF microplate and allow them to adhere overnight.
- Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[\[18\]](#)
- Cell Pre-incubation: On the day of the assay, replace the growth medium with the prepared FAO Assay Medium. Incubate the plate in a non-CO₂ incubator at 37°C for 45-60 minutes. [\[18\]](#)[\[19\]](#)
- Compound Loading: Load the sensor cartridge ports with the test compound, vehicle control, Etomoxir, and the mitochondrial stress test compounds.
- Assay Execution: Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. This will involve sequential injections:
 - Inject the test compound or vehicle to measure the immediate effect on OCR.

- (Optional) Inject Etomoxir to confirm that the observed OCR increase is CPT1-dependent. [\[17\]](#)
- Inject Oligomycin, FCCP, and Rotenone/Antimycin A sequentially to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
- Data Analysis: After the run, normalize OCR data to cell number or protein concentration. Compare the OCR profiles of cells treated with the compound to vehicle and Etomoxir controls.



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